molecular formula C₇H₁₄O₅ B1141112 Methyl 4-deoxy-a-D-glucopyranoside CAS No. 13241-00-4

Methyl 4-deoxy-a-D-glucopyranoside

Cat. No.: B1141112
CAS No.: 13241-00-4
M. Wt: 178.18
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Description

Methyl 4-deoxy-α-D-glucopyranoside is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification results in a compound with unique properties compared to its parent molecule, glucose. It is often used in biochemical research due to its structural similarity to glucose but with altered reactivity.

Biochemical Analysis

Biochemical Properties

Methyl 4-deoxy-a-D-glucopyranoside interacts with various enzymes and proteins. It has been shown to stimulate gustatory receptors, which are proteins that detect taste in mammalian biochemical studies . The nature of these interactions is likely due to the structural similarity of this compound to glucose, allowing it to bind to these receptors.

Cellular Effects

It has been suggested that it may influence cell function by interacting with glucose transporters, such as sodium-glucose cotransporter 2 (SGLT2), which are involved in glucose uptake .

Molecular Mechanism

It is known to be a substrate for sodium-glucose transporters (SGLTs), specifically SGLT2 . This suggests that it may exert its effects at the molecular level by binding to these transporters and influencing glucose uptake.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via glucose transporters, such as SGLT2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-deoxy-α-D-glucopyranoside typically involves the selective reduction of the hydroxyl group at the fourth carbon of methyl α-D-glucopyranoside. This can be achieved through various chemical reduction methods, such as using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 4-deoxy-α-D-glucopyranoside may involve enzymatic methods, where specific enzymes catalyze the reduction of the hydroxyl group. This approach can offer higher selectivity and yield compared to purely chemical methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-deoxy-α-D-glucopyranoside can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.

    Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully deoxygenated derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Methyl 4-deoxy-α-D-glucopyranoside has various applications in scientific research:

    Chemistry: Used as a model compound to study carbohydrate chemistry and reactivity.

    Biology: Employed in studies of carbohydrate metabolism and enzyme specificity.

    Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-glucopyranoside: The parent compound with a hydroxyl group at the fourth carbon.

    Methyl β-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.

    Methyl α-D-mannopyranoside: A similar compound with a different configuration at the second carbon.

Uniqueness

Methyl 4-deoxy-α-D-glucopyranoside is unique due to the absence of the hydroxyl group at the fourth carbon, which significantly alters its chemical reactivity and biological interactions compared to its parent and similar compounds. This makes it a valuable tool in studying the effects of specific structural modifications on carbohydrate function and reactivity.

Properties

IUPAC Name

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNZRNVPEASSLV-YTLHQDLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(CC(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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